Lipophilicity (cLogP) Differential vs. Chlorophenoxy, Phenylbutanamide, and Regioisomeric Analogs Impacts Solubility, Permeability, and Non-Specific Binding
The target compound's calculated cLogP of 1.0 (Aladdin Scientific) is substantially lower than that of the 4-chlorophenoxy analog (cLogP = 3.04; PrenDB), the α-phenylbutanamide analog (cLogP = 3.18; PrenDB), and the para-regioisomer 2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide (cLogP = 1.44; mcule) [1][2]. This lower lipophilicity predicts superior aqueous solubility, reduced plasma protein binding, and lower non-specific binding to lipid membranes—properties directly relevant to assay reliability in biochemical and cell-based screening. By contrast, the chlorophenoxy and phenylbutanamide analogs, with cLogP > 3, fall outside optimal drug-like lipophilicity ranges and carry higher risk of promiscuous binding and aggregation-based artifacts .
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.0 |
| Comparator Or Baseline | 2-(4-chlorophenoxy) analog: cLogP = 3.04; Phenylbutanamide analog: cLogP = 3.18; para-Regioisomer: cLogP = 1.44 |
| Quantified Difference | ΔcLogP = -2.04 to -2.18 vs. chlorophenoxy and phenylbutanamide analogs; ΔcLogP = -0.44 vs. para-regioisomer |
| Conditions | Calculated partition coefficient (cLogP) from Aladdin Scientific, PrenDB, and mcule databases |
Why This Matters
Lower cLogP predicts reduced assay interference from aggregation and non-specific binding, making this compound a cleaner probe for biochemical screening and more reliable for SAR interpretation.
- [1] PrenDB. 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide: LogP = 3.04. Molecular Weight = 417.21. View Source
- [2] PrenDB. N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide: LogP = 3.18. Molecular Weight = 367.23. View Source
